

Evaluating BTK Inhibitor 19 in Ibrutinib- Resistant Models: A Comparative Analysis

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Compound of Interest		
Compound Name:	BTK inhibitor 19	
Cat. No.:	B13922734	Get Quote

In the landscape of targeted therapies for B-cell malignancies, the emergence of resistance to first-in-class Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib presents a significant clinical challenge. This has spurred the development of next-generation BTK inhibitors with improved selectivity and the potential to overcome resistance mechanisms. This guide provides a comparative overview of a novel covalent BTK inhibitor, designated as **BTK inhibitor 19** (also referred to as compound 26 in scientific literature), and its performance relative to ibrutinib.[1]

The primary mechanism of acquired resistance to ibrutinib involves a mutation in the BTK active site, where cysteine at position 481 is substituted by serine (C481S).[3] This mutation prevents the irreversible covalent bond formation that is characteristic of ibrutinib's mechanism of action. Consequently, there is a pressing need for novel inhibitors that can effectively target both wild-type and C481S-mutant BTK.

This guide summarizes the available preclinical data for **BTK** inhibitor **19**, focusing on its biochemical and cellular activity, and in vivo efficacy. While direct comparative data for **BTK** inhibitor **19** in ibrutinib-resistant models is not publicly available, the following sections provide a detailed analysis of its performance against wild-type BTK, alongside the established profile of ibrutinib.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the biochemical and cellular potency of **BTK inhibitor 19** and ibrutinib, as well as the in vivo efficacy of **BTK inhibitor 19**.



Table 1: Biochemical and Cellular Activity of BTK Inhibitor 19 vs. Ibrutinib

Compound	Target	IC50 (nM)	Cellular Antiproliferative Activity (IC50, µM)
TMD8 Cells			
BTK inhibitor 19 (Compound 26)	ВТК	2.7	0.025
Ibrutinib	ВТК	Not specified in source	0.024

Data for compound 26 and ibrutinib in TMD8 cells are derived from Ma C, et al. J Med Chem. 2021.[1][2]

Table 2: In Vivo Efficacy of BTK Inhibitor 19 in a TMD8 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
BTK inhibitor 19 (Compound 26)	12.5 mg/kg, once daily	100.2%
Vehicle Control	-	-

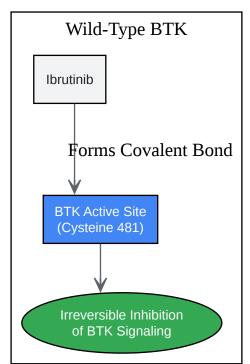
Data from Ma C, et al. J Med Chem. 2021.[1]

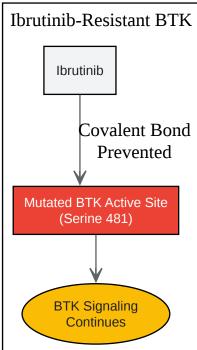
Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the B-cell receptor signaling pathway, the mechanism of ibrutinib resistance, and a typical workflow for evaluating BTK inhibitors.

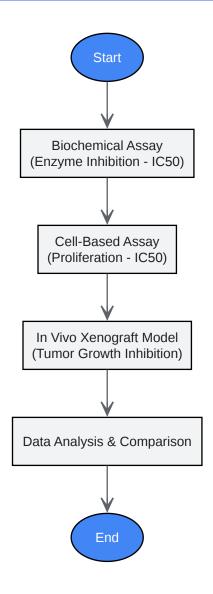












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